Ethyl 4-iodo-3-nitrobenzoate
Overview
Description
Ethyl 4-iodo-3-nitrobenzoate is an organic compound with the molecular formula C9H8INO4 It is a derivative of benzoic acid, where the benzene ring is substituted with an ethyl ester group, an iodine atom at the 4-position, and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-iodo-3-nitrobenzoate typically involves a multi-step process starting from commercially available benzoic acid derivatives. One common method includes the nitration of ethyl benzoate to introduce the nitro group, followed by iodination to introduce the iodine atom at the desired position. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and iodine with a suitable oxidizing agent for iodination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize reaction times and improve yields. For example, the nitration and iodination steps can be carried out in a continuous flow reactor, allowing for better control over reaction conditions and scalability.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Hydrogen gas in the presence of Pd/C catalyst at room temperature.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid at elevated temperatures.
Major Products:
Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Reduction: Ethyl 4-amino-3-nitrobenzoate.
Hydrolysis: 4-iodo-3-nitrobenzoic acid.
Scientific Research Applications
Ethyl 4-iodo-3-nitrobenzoate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Used in the preparation of functionalized materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-iodo-3-nitrobenzoate in chemical reactions involves the activation of the benzene ring by the electron-withdrawing nitro group, making the iodine atom more susceptible to nucleophilic attack. The ester group can also participate in reactions through hydrolysis or transesterification, depending on the reaction conditions.
Comparison with Similar Compounds
Ethyl 4-bromo-3-nitrobenzoate: Similar structure but with a bromine atom instead of iodine.
Ethyl 4-chloro-3-nitrobenzoate: Similar structure but with a chlorine atom instead of iodine.
Ethyl 4-fluoro-3-nitrobenzoate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: Ethyl 4-iodo-3-nitrobenzoate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 4-iodo-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO4/c1-2-15-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCKGPNDVFZONO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458132 | |
Record name | Ethyl 4-iodo-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57362-77-3 | |
Record name | Ethyl 4-iodo-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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